![molecular formula C21H26ClNO4 B283409 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283409.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine
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Overview
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as ALE-1, is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine.
Scientific Research Applications
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is that it has been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, one of the limitations of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is that it is a relatively new compound and more research is needed to fully understand its potential applications.
Future Directions
There are a number of future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. One area of research could focus on the development of new drugs based on the structure of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. Another area of research could focus on the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While more research is needed to fully understand its potential applications, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has the potential to be a valuable tool in the fight against various diseases.
Synthesis Methods
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves a series of chemical reactions that begin with the reaction of 4-allyloxy-3-chloro-5-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. This reaction is followed by a series of purification steps to obtain the final product, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine.
properties
Molecular Formula |
C21H26ClNO4 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C21H26ClNO4/c1-5-10-27-21-17(22)11-16(13-20(21)26-4)14-23-9-8-15-6-7-18(24-2)19(12-15)25-3/h5-7,11-13,23H,1,8-10,14H2,2-4H3 |
InChI Key |
YBHONOUSIQZGNX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC |
Origin of Product |
United States |
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